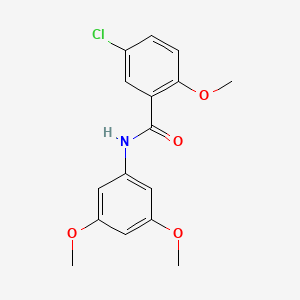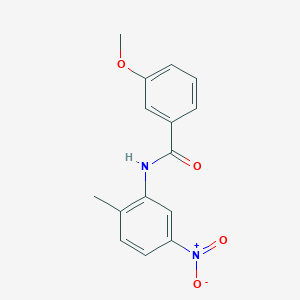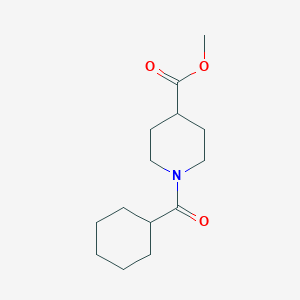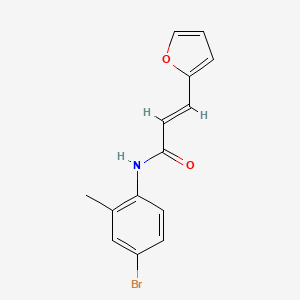
5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide, also known as CDMB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide is not fully understood, but it is believed to act on a variety of molecular targets in the body. One of the main targets of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide is the TRPV1 ion channel, which is involved in pain perception and inflammation. 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been shown to inhibit the activity of TRPV1, which could explain its analgesic and anti-inflammatory effects. Additionally, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been found to inhibit the activity of certain enzymes involved in cancer cell growth, which could explain its potential anti-cancer activity.
Biochemical and Physiological Effects
5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been found to have a number of biochemical and physiological effects in the body. In animal studies, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been shown to reduce pain and inflammation, suggesting that it could be used as a potential treatment for these conditions. Additionally, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders. Finally, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been found to inhibit the growth of certain cancer cell lines, suggesting that it could be used as a potential chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide in lab experiments is its well-established synthesis method, which allows for the production of high yields of pure compound. Additionally, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been extensively studied in the literature, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide in lab experiments. For example, its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has not yet been tested in clinical trials, which means that its potential efficacy and safety in humans is still unknown.
Zukünftige Richtungen
There are many potential future directions for research on 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide. One area of interest is the development of new painkillers based on the structure of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide, which could lead to the development of new treatments for neurological disorders and cancer. Finally, clinical trials are needed to determine the safety and efficacy of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its well-established synthesis method, diverse biological activities, and potential therapeutic applications make it an attractive candidate for further study. While there are still many unanswered questions about its mechanism of action and potential applications, research on 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide holds promise for the development of new treatments for a variety of conditions.
Synthesemethoden
The synthesis of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 3,5-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high yields of pure 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been found to exhibit potent analgesic and anti-inflammatory activities, making it a promising candidate for the development of new painkillers. In neuroscience, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy. In cancer research, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been found to inhibit the growth of certain cancer cell lines, suggesting that it could be used as a potential chemotherapeutic agent.
Eigenschaften
IUPAC Name |
5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-12-7-11(8-13(9-12)21-2)18-16(19)14-6-10(17)4-5-15(14)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIVCKVLIWWVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)


![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)




![2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5861637.png)

![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)

![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)